molecular formula C10H15NO B14188050 4-Cyclohexylbut-2-ynamide CAS No. 920287-05-4

4-Cyclohexylbut-2-ynamide

Cat. No.: B14188050
CAS No.: 920287-05-4
M. Wt: 165.23 g/mol
InChI Key: PBAPXCWTIQQZON-UHFFFAOYSA-N
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Description

4-Cyclohexylbut-2-ynamide is an organic compound characterized by the presence of a cyclohexyl group attached to a but-2-ynamide moiety. This compound is part of the ynamide family, which is known for its unique reactivity due to the polarized triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group . The structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic organic chemistry.

Preparation Methods

The synthesis of 4-Cyclohexylbut-2-ynamide can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with but-2-ynoic acid or its derivatives under appropriate conditions. The reaction typically requires the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

4-Cyclohexylbut-2-ynamide undergoes a variety of chemical reactions, including:

Common reagents used in these reactions include triflic acid, palladium catalysts, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Cyclohexylbut-2-ynamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclohexylbut-2-ynamide involves its interaction with molecular targets through its polarized triple bond. This interaction can lead to the formation of reactive intermediates, such as keteniminium ions, which can further react with nucleophiles or electrophiles . The compound’s ability to undergo various chemical transformations makes it a versatile reagent in synthetic chemistry.

Comparison with Similar Compounds

4-Cyclohexylbut-2-ynamide can be compared with other ynamides, such as:

  • N-Phenylbut-2-ynamide
  • N-Methylbut-2-ynamide
  • N-Benzylbut-2-ynamide

These compounds share the ynamide moiety but differ in the substituents attached to the nitrogen atom. The cyclohexyl group in this compound provides unique steric and electronic properties, making it distinct from its analogs .

Properties

CAS No.

920287-05-4

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

4-cyclohexylbut-2-ynamide

InChI

InChI=1S/C10H15NO/c11-10(12)8-4-7-9-5-2-1-3-6-9/h9H,1-3,5-7H2,(H2,11,12)

InChI Key

PBAPXCWTIQQZON-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC#CC(=O)N

Origin of Product

United States

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